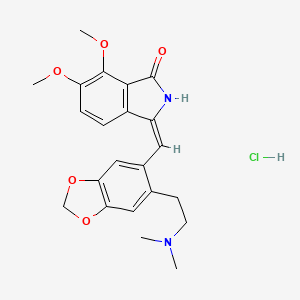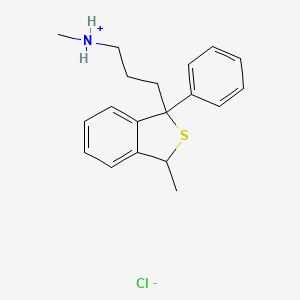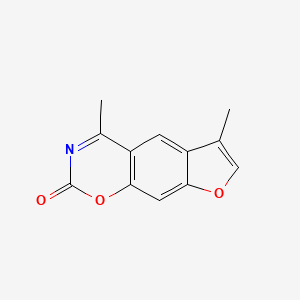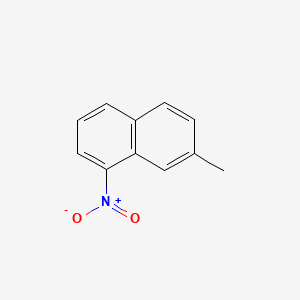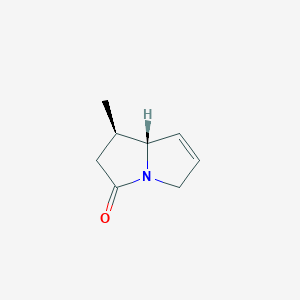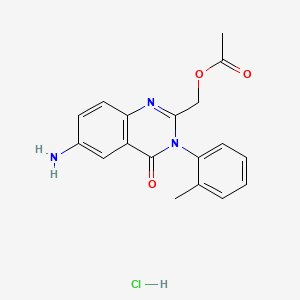
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride typically involves multi-step organic reactions One common method includes the acylation of 2-methylphenylamine followed by cyclization to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzodiazepines: Structurally related compounds with similar biological activities.
Indole derivatives: Compounds with similar pharmacological profiles.
Uniqueness
4(3H)-Quinazolinone, 2-((acetyloxy)methyl)-6-amino-3-(2-methylphenyl)-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its acetyloxy and amino groups, along with the quinazolinone core, make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
73832-26-5 |
|---|---|
分子式 |
C18H18ClN3O3 |
分子量 |
359.8 g/mol |
IUPAC 名称 |
[6-amino-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate;hydrochloride |
InChI |
InChI=1S/C18H17N3O3.ClH/c1-11-5-3-4-6-16(11)21-17(10-24-12(2)22)20-15-8-7-13(19)9-14(15)18(21)23;/h3-9H,10,19H2,1-2H3;1H |
InChI 键 |
CJPPMEYZZSNWDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)COC(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




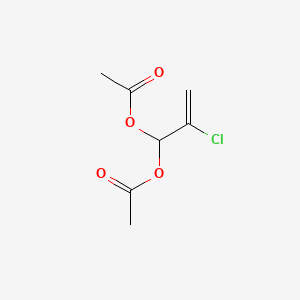

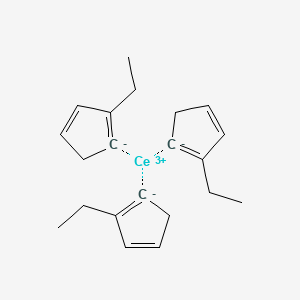

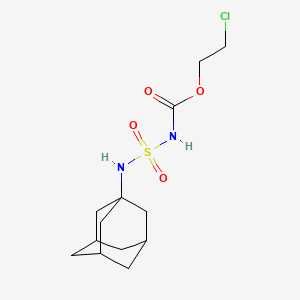

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
